molecular formula C40H33F3N4O3 B1670757 Dirlotapide CAS No. 481658-94-0

Dirlotapide

Cat. No.: B1670757
CAS No.: 481658-94-0
M. Wt: 674.7 g/mol
InChI Key: TUOSYWCFRFNJBS-BHVANESWSA-N
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Description

Dirlotapide is a pharmaceutical compound primarily used to treat obesity in dogs. It is marketed under the brand name Slentrol and was developed by Pfizer and Zoetis. This compound functions as a gut-selective microsomal triglyceride transfer protein inhibitor, which reduces fat absorption and elicits a satiety signal from lipid-filled cells lining the intestine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dirlotapide involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

    Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Amide Bond Formation: The indole derivative is then coupled with an appropriate carboxylic acid derivative to form an amide bond. This step often uses coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Final Assembly:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

Dirlotapide undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Dirlotapide has several scientific research applications:

    Chemistry: It is used as a model compound to study microsomal triglyceride transfer protein inhibitors.

    Biology: Research on this compound helps understand the mechanisms of fat absorption and satiety signaling in mammals.

    Medicine: this compound’s primary application is in veterinary medicine for managing obesity in dogs

    Industry: The compound is used in the development of weight management products for pets.

Mechanism of Action

Dirlotapide works by inhibiting the microsomal triglyceride transfer protein in the intestines. This inhibition prevents the assembly and release of lipoproteins into the bloodstream, reducing fat absorption. Additionally, this compound triggers a satiety signal from lipid-filled cells lining the intestine, which helps reduce appetite .

Comparison with Similar Compounds

Similar Compounds

    Orlistat: Another weight management drug that inhibits pancreatic lipase, preventing fat absorption.

    Liraglutide: A glucagon-like peptide-1 receptor agonist used for weight management in humans.

    Rimonabant: A cannabinoid receptor antagonist previously used for weight management but withdrawn due to psychiatric side effects.

Uniqueness of Dirlotapide

This compound is unique in its gut-selective action and its specific use in veterinary medicine for dogs. Unlike orlistat, which inhibits fat absorption in the entire gastrointestinal tract, this compound specifically targets the microsomal triglyceride transfer protein in the intestines, making it more selective in its action .

Properties

CAS No.

481658-94-0

Molecular Formula

C40H33F3N4O3

Molecular Weight

674.7 g/mol

IUPAC Name

N-[(1S)-2-[benzyl(methyl)amino]-2-oxo-1-phenylethyl]-1-methyl-5-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]indole-2-carboxamide

InChI

InChI=1S/C40H33F3N4O3/c1-46(25-26-11-5-3-6-12-26)39(50)36(28-13-7-4-8-14-28)45-38(49)35-24-29-23-31(21-22-34(29)47(35)2)44-37(48)33-16-10-9-15-32(33)27-17-19-30(20-18-27)40(41,42)43/h3-24,36H,25H2,1-2H3,(H,44,48)(H,45,49)/t36-/m0/s1

InChI Key

TUOSYWCFRFNJBS-BHVANESWSA-N

SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F)C=C1C(=O)NC(C5=CC=CC=C5)C(=O)N(C)CC6=CC=CC=C6

Isomeric SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F)C=C1C(=O)N[C@@H](C5=CC=CC=C5)C(=O)N(C)CC6=CC=CC=C6

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F)C=C1C(=O)NC(C5=CC=CC=C5)C(=O)N(C)CC6=CC=CC=C6

Appearance

Solid powder

Key on ui other cas no.

481658-94-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-((4'-trifluoromethyl-biphenyl-2-carbonyl)-amino)-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide
dirlotapide

Origin of Product

United States

Synthesis routes and methods

Procedure details

Quantity
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Cn1c(C(=O)O)cc2cc(NC(=O)c3ccccc3-c3ccc(C(F)(F)F)cc3)ccc21
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reactant
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CN(Cc1ccccc1)C(=O)C(NC(=O)c1cc2cc(NC(=O)c3ccccc3-c3ccc(C(F)(F)F)cc3)ccc2n1C)c1ccccc1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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